Vinyltriphenylphosphonium bromide

Catalog No.
S714471
CAS No.
5044-52-0
M.F
C20H18BrP
M. Wt
369.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyltriphenylphosphonium bromide

CAS Number

5044-52-0

Product Name

Vinyltriphenylphosphonium bromide

IUPAC Name

ethenyl(triphenyl)phosphanium;bromide

Molecular Formula

C20H18BrP

Molecular Weight

369.2 g/mol

InChI

InChI=1S/C20H18P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h2-17H,1H2;1H/q+1;/p-1

InChI Key

VRAYVWUMBAJVGH-UHFFFAOYSA-M

SMILES

C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Synonyms

Ethenyltriphenyl-phosphonium Bromide; Bromotriphenylvinylphosphorane; NSC 84065; Vinyltriphenylphosphonium Bromide

Canonical SMILES

C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Mitochondrial studies:

VTPP exhibits unique properties that allow it to accumulate in mitochondria, the cell's powerhouses. This characteristic makes it a valuable tool for mitochondrial research. Studies have shown VTPP can:

  • Probe mitochondrial membrane potential: VTPP accumulates in energized mitochondria due to its positive charge being attracted to the negatively charged mitochondrial membrane. This accumulation allows researchers to assess mitochondrial function by measuring VTPP uptake using fluorescent probes or other techniques [].
  • Induce mitochondrial dysfunction: VTPP can disrupt mitochondrial function at high concentrations, leading to the generation of reactive oxygen species (ROS) and cell death. This property is utilized in studies investigating the role of mitochondria in cell death pathways and the development of neurodegenerative diseases [, ].

Material science applications:

VTPP's ability to self-assemble and form various nanostructures with specific properties makes it attractive for material science research. Some potential applications include:

  • Development of drug delivery systems: VTPP-based nanocarriers can be used to deliver drugs specifically to mitochondria, offering a targeted approach for treating mitochondrial diseases [].
  • Creation of functional materials: VTPP can be incorporated into polymers or other materials to impart specific functionalities, such as antimicrobial activity or self-healing properties [].

Other research applications:

VTPP is also explored in various other research areas, including:

  • Antibacterial and antifungal studies: VTPP exhibits antimicrobial properties against certain bacteria and fungi, making it a potential candidate for the development of novel antimicrobials [].
  • Enzyme inhibition studies: VTPP can act as an inhibitor for specific enzymes, providing insights into their function and potential therapeutic applications [].

Molecular Structure Analysis

The key feature of VTPBr's structure is the positively charged triphenylphosphonium cation (P(C6H5)3+) linked to a vinyl group (CH2=CH) by a carbon-phosphorus bond (C-P). The negative counterion is a bromide ion (Br-). This structure provides both electrophilic (positively charged) and nucleophilic (double bond) character, making it reactive towards various nucleophiles [].


Chemical Reactions Analysis

VTPBr's primary application lies in its use as a building block for heterocyclic synthesis. Here are some key reactions:

  • Wittig Reaction: VTPBr reacts with carbonyl compounds (aldehydes or ketones) in the presence of a strong base to form alkenes (Wittig reaction). This reaction is widely used for the construction of carbon-carbon double bonds [].

(CH3)3P(C6H5)Br + O=CHCH3 + Base → CH3CH=CHCH3 + (C6H5)3PO + HBr []

  • Phosphonium Ylide Formation: VTPBr can be deprotonated by strong bases to generate a stabilized phosphonium ylide, which acts as a nucleophile for further reactions [].

(CH3)3P(C6H5)Br + BuLi → [(CH3)3P(C6H5)]⁻ + LiBr []

  • Cyclization Reactions: VTPBr can participate in various cyclization reactions with bifunctional nucleophiles to form heterocyclic rings. For example, the reaction with diamines leads to the formation of five-membered heterocycles containing nitrogen atoms [].

Physical and Chemical Properties

  • Melting Point: 180-187 °C []
  • Solubility: Soluble in polar organic solvents like dichloromethane, acetone, and hot ethanol []
  • Stability: Hygroscopic (absorbs moisture) and light sensitive []

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5044-52-0

Dates

Modify: 2023-08-15
Filippini et al. Visible light-driven conjunctive olefination. Nature Chemistry, DOI: 10.1038/s41557-021-00807-x, published online 4 November 2021

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